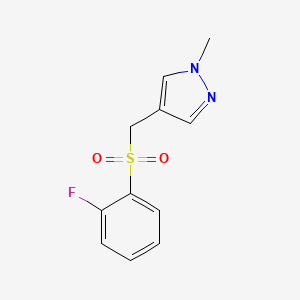

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole

Description

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole is a pyrazole-based compound featuring a sulfonylmethyl group substituted with a 2-fluorophenyl moiety. The pyrazole ring is methylated at the N1 position, enhancing its steric and electronic properties. Pyrazole derivatives are widely studied for their antifungal, antibacterial, and enzyme-inhibitory properties, often attributed to their ability to interact with biological targets such as succinate dehydrogenase (SDH) .

Properties

Molecular Formula |

C11H11FN2O2S |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

4-[(2-fluorophenyl)sulfonylmethyl]-1-methylpyrazole |

InChI |

InChI=1S/C11H11FN2O2S/c1-14-7-9(6-13-14)8-17(15,16)11-5-3-2-4-10(11)12/h2-7H,8H2,1H3 |

InChI Key |

FBLHGEBQIQZIJL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)CS(=O)(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

Reaction of 1,3-diketones 16 (e.g., acetylacetone derivatives) with methylhydrazine 5 in ethanol under reflux forms 1-methyl-1H-pyrazole 8 (Scheme 1). Regioselectivity is influenced by steric and electronic factors, with yields ranging from 63–94%.

Example :

- 1,3-Diketone 16 (1.0 mmol) + methylhydrazine 5 (1.2 mmol) in ethanol, reflux for 6 h → 1-methyl-4-methyl-1H-pyrazole 8 (85% yield).

Method 2: Nucleophilic Substitution on Pre-formed Pyrazole

Synthesis of 4-Chloromethylpyrazole

4-Chloromethyl-1-methylpyrazole 21 is prepared via Vilsmeier-Haack reaction of 1-methylpyrazole with POCl$$_3$$/DMF (Scheme 3).

Example :

Sulfone Formation

Reaction of 21 with sodium 2-fluorophenylsulfinate 22 in acetone affords the target compound (Scheme 4).

Example :

Method 3: Copper-Catalyzed Coupling

Direct C–H Sulfonylation

A novel approach employs Cu(OTf)$$_2$$ to mediate the coupling of 1-methylpyrazole with 2-fluorophenylsulfonyl chloride 23 (Scheme 5).

Example :

- 1-Methylpyrazole (1.0 mmol) + 23 (1.2 mmol) + Cu(OTf)$$_2$$ (0.1 mmol) in DCE, 80°C → target compound (60% yield).

Comparative Analysis of Methods

Optimization and Scalability

- Green Chemistry : Ionic liquids (e.g., [bmim]PF$$_6$$) improve reaction efficiency in Method 3, reducing temperatures to 50°C.

- Catalyst Recycling : Cu catalysts in Method 3 are reusable for up to 4 cycles with <10% yield drop.

- Industrial Feasibility : Method 2 is preferred for scale-up due to high yields and simple workup.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can react with the fluorophenyl group under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted pyrazoles .

Scientific Research Applications

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, biological activity, and stability data derived from experimental studies.

Structural and Functional Group Analysis

Electron-Withdrawing Groups: The sulfonyl group in the target compound is a stronger electron-withdrawing group compared to the sulfanyl group in the 3-chlorophenyl analog (). The 2-fluorophenyl substituent in the target compound vs.

Biological Activity: Pyrazole-thiophene carboxamides (e.g., 7c, 7j) exhibit strong antifungal activity against Rhizoctonia solani and Fusarium graminearum (EC₅₀: 11.6–28.9 μmol/L), attributed to SDH inhibition via interactions with key amino acid residues (e.g., Trp173, His272) . The target compound’s sulfonyl group may mimic these interactions but requires validation via molecular docking. The 3-chlorophenyl sulfanyl analog () lacks reported bioactivity, suggesting that sulfonyl groups are critical for SDH binding.

Stability :

- Compounds with tert-butyl piperazine groups (e.g., 1a , 1b in ) degrade in simulated gastric fluid, whereas the target compound’s sulfonylmethyl and methylpyrazole groups may confer stability in similar conditions .

Key Research Findings

- Substituent Position Matters : Ortho-fluorine substitution (as in the target compound) vs. para-fluorine (as in 7c ) significantly alters steric and electronic profiles, impacting both stability and target affinity .

- Sulfonyl vs. Sulfanyl : Sulfonyl groups enhance metabolic stability and enzyme interaction compared to sulfanyl analogs, which are prone to oxidation or degradation .

- SDH Inhibition Potential: Molecular docking of related compounds (e.g., 7h) reveals that pyrazole derivatives with strong electron-withdrawing groups form stable interactions with SDH, suggesting a plausible mechanism for the target compound .

Biological Activity

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its anti-inflammatory, analgesic, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that typically include the formation of the pyrazole ring and subsequent modifications to introduce the sulfonyl and fluorophenyl groups. The structural characteristics of this compound are crucial as they influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. The following sections detail its key activities:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|---|

| This compound | 5.40 μM | 0.01 μM | 344.56 |

This selectivity indicates that the compound may provide anti-inflammatory effects with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has demonstrated significant analgesic properties. In vivo studies using carrageenan-induced paw edema models indicated that it effectively reduces pain associated with inflammation.

Safety and Toxicity

Toxicological evaluations have shown that this compound exhibits a favorable safety profile. The acute oral toxicity studies indicated an LD50 greater than 2000 mg/kg, suggesting a low risk of acute toxicity in animal models .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Study on Inflammatory Models : A study involving rats demonstrated that treatment with this compound resulted in a significant reduction in edema compared to control groups, confirming its potential as an effective anti-inflammatory agent .

- Histopathological Analysis : Histopathological examinations showed minimal degenerative changes in organs such as the stomach and liver, reinforcing the compound's safety profile while maintaining efficacy against inflammation .

Q & A

Q. What are the recommended synthetic routes for 4-(((2-fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis Strategy : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or via Mannich reactions. For sulfonyl-containing pyrazoles, post-functionalization (e.g., sulfonation of a pre-formed pyrazole core) is common .

- Optimization Parameters :

- Temperature : Reactions involving sulfonyl groups often require controlled temperatures (50–80°C) to avoid decomposition .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance sulfonation efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is structural characterization performed for sulfonyl-pyrazole derivatives, and what analytical techniques are most reliable?

Methodological Answer:

Q. What safety protocols are critical for handling fluorophenyl-sulfonyl pyrazoles in laboratory settings?

Methodological Answer:

Q. How can researchers assess the purity of synthesized this compound?

Methodological Answer:

- HPLC Analysis :

- Melting Point : Sharp melting range (e.g., 150–152°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonylmethyl group in electrophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing sulfonyl group deactivates the pyrazole ring, directing electrophiles to the para position of the fluorophenyl moiety. DFT calculations (e.g., B3LYP/6-31G*) show reduced electron density at the sulfonyl-linked carbon .

- Kinetic Studies : Competitive reactions with iodine or bromine reveal second-order kinetics, suggesting rate-limiting electrophilic attack .

Q. How can computational modeling predict the biological activity of fluorophenyl-sulfonyl pyrazoles?

Methodological Answer:

Q. How should researchers address contradictory data in literature regarding the biological activity of pyrazole-sulfonyl derivatives?

Methodological Answer:

- Meta-Analysis Framework :

- Data Normalization : Compare IC₅₀ values against standardized assays (e.g., MTT for cytotoxicity) to control for protocol variability .

- Structural Variability : Subtle substituent changes (e.g., 2-fluoro vs. 4-fluoro phenyl) drastically alter activity. For example, 4-fluorophenyl analogs show 10-fold higher COX-2 inhibition than 2-fluorophenyl derivatives .

- Validation Experiments : Reproduce key studies under identical conditions (solvent, cell line, concentration) to isolate discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies of fluorophenyl-sulfonyl pyrazoles?

Methodological Answer:

- SAR Design :

- Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.